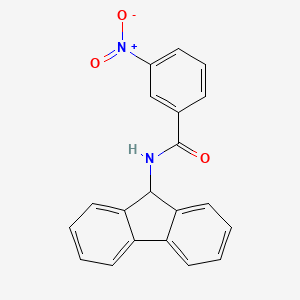

N-(9H-fluoren-9-yl)-3-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

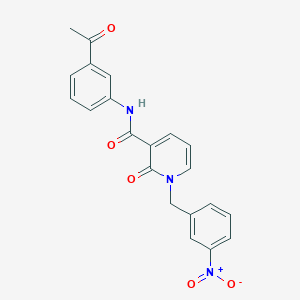

Fluorene derivatives, such as N-(9H-fluoren-9-yl)-3-nitrobenzamide, are part of a larger class of organic compounds known as aromatic compounds . These compounds are characterized by a ring structure and are often used in the development of pharmaceuticals and other chemical products .

Synthesis Analysis

The synthesis of fluorene derivatives often involves reactions with various reagents . For example, a boron trifluoride catalyzed reaction of coplanar 9-(phenylethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides affords a number of highly functionalized, conjugated (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino) benzamides .Molecular Structure Analysis

The molecular structure of fluorene derivatives can be complex due to the presence of multiple ring structures . The exact structure would depend on the specific substituents attached to the fluorene ring .Chemical Reactions Analysis

Fluorene derivatives can undergo a variety of chemical reactions. For instance, 9-fluorenone can be obtained from 9H-fluorenes by aerobic oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of fluorene derivatives can vary widely. For example, 9H-Fluoren-9-yl acetate has a molecular weight of 224.25 and is a solid at room temperature .Aplicaciones Científicas De Investigación

Molecular Actuators and Motors

One study explored the molecule 2-nitro-9-(2,2,2-triphenylethylidene)fluorene (NTEF) as a potential light-driven molecular motor. This research demonstrated that absorption at 355 nm causes a reversible spatial reorientation of the angular distribution of the dibenzofulvene rotor moiety of NTEF when immobilized in a poly(methyl methacrylate) (PMMA) matrix. This photoreorientation process, driven by photoisomerization, suggests applications in molecular actuators and light-controlled molecular devices (Ismail et al., 2011).

Solvent and Base-Promoted Reactions

Another study focused on the solvolysis of 9-(N-chloro-N-methylamino)fluorene, revealing insights into solvent- and base-promoted reactions, crucial for understanding the chemical behavior and synthesis pathways of related fluorene compounds. This research contributes to the development of new synthetic methods in organic chemistry (Meng & Thibblin, 1997).

Fluorescence and Sensing Applications

Research on the fluorescence emissions of positional isomers of N-(methylthiazol-2-yl)-nitrobenzamide, including compounds closely related to N-(9H-fluoren-9-yl)-3-nitrobenzamide, highlights their potential in developing fluorescence-based sensors. These isomers show selective interactions with metal ions, suggesting applications in metal ion sensing and detection (Phukan, Goswami, & Baruah, 2015).

Polymer Science

In polymer science, the synthesis of novel ester diamine 9-(3,5-diaminobenzoyloxy) fluorene for the preparation of polyimides was investigated. This research shows the application of fluorene derivatives in creating high-performance polymers with enhanced solubility and thermal stability, essential for advanced materials science (Mehdipour-Ataei & Nazari, 2012).

Bioelectrochemical Systems

The conversion of nitrobenzene to aniline using a bioelectrochemical system with a microbially catalyzed cathode presents an environmentally friendly approach to pollutant degradation. This study highlights the potential of fluorene derivatives in environmental remediation and the development of sustainable technologies (Wang et al., 2011).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(9H-fluoren-9-yl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O3/c23-20(13-6-5-7-14(12-13)22(24)25)21-19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)19/h1-12,19H,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRKBYAFCVGUEDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(9H-fluoren-9-yl)-3-nitrobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-[(E)-3-[(4-chlorophenyl)methylamino]-2-cyano-3-oxoprop-1-enyl]phenyl]-4-methoxybenzamide](/img/structure/B2386395.png)

![8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide](/img/structure/B2386399.png)

![(E)-3,4,5-trimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2386403.png)

![Methyl[2-methyl-1-(4-methylphenyl)propan-2-yl]amine hydrochloride](/img/structure/B2386407.png)

![8-allyl-3-{[4-(3-chloro-4-methylphenyl)piperazino]carbonyl}-2H-chromen-2-one](/img/structure/B2386408.png)

![Methyl 4-[(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate](/img/structure/B2386410.png)

![5-((3,4-dichlorobenzyl)thio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2386411.png)

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2386412.png)

![Ethyl 7-methyl-4-[3-(trifluoromethoxy)anilino]-1,8-naphthyridine-3-carboxylate](/img/structure/B2386417.png)